2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide
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Description
Scientific Research Applications
Radioisotope Labeling and Imaging
A study conducted by Dollé et al. (2008) in "Journal of Labelled Compounds and Radiopharmaceuticals" explored the radiosynthesis of a compound related to 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide, specifically focusing on its application in positron emission tomography (PET) imaging. This study indicates the potential of such compounds in diagnostic imaging and radioisotope-based research (Dollé et al., 2008).
Anticancer Applications
In 2020, Al-Sanea et al. published a study in the "Russian Journal of Organic Chemistry" on the design and synthesis of derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, a structure related to the compound , demonstrating its application in the development of new anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Activity
Kerru et al. (2019) in "Canadian Journal of Chemistry" investigated novel thienopyrimidine derivatives with notable antimicrobial properties. These findings support the potential of compounds like this compound in developing new antimicrobial agents (Kerru et al., 2019).
Vasopressin Receptor Imaging
Koga et al. (2016) in "The Journal of Pharmacology and Experimental Therapeutics" characterized a novel pyridopyrimidin-4-one derivative, structurally similar to the compound , as a radioligand candidate for arginine vasopressin 1B (V1B) receptor. This suggests the use of such compounds in receptor imaging and neuropharmacological research (Koga et al., 2016).
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-29-17-4-2-3-14(9-17)10-24-19(27)11-26-13-25-20-18(12-30-21(20)22(26)28)15-5-7-16(23)8-6-15/h2-9,12-13H,10-11H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMFAMPPGHWNAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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